molecular formula C10H11ClN2O3 B1664160 4-Chlorokynurenine CAS No. 75802-84-5

4-Chlorokynurenine

Cat. No. B1664160
CAS RN: 75802-84-5
M. Wt: 242.66 g/mol
InChI Key: HQLHZNDJQSRKDT-UHFFFAOYSA-N
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Description

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is an orally active small molecule prodrug of 7-chlorokynurenic acid, a NMDA receptor antagonist . It was investigated as a potential rapid-acting antidepressant . AV-101 was discovered at Marion Merrell Dow and its biological activity was explored at the University of Maryland .


Synthesis Analysis

4-Chlorokynurenine is synthesized from L-tryptophan via a series of enzymatic reactions. The conversion of L-tryptophan into 4-Cl-KYN is catalyzed by four enzymes in the taromycin biosynthetic pathway from the marine bacterium Saccharomonospora sp. CNQ-490 .


Molecular Structure Analysis

The molecular formula of 4-Chlorokynurenine is C10H11ClN2O3 . Its structure includes a chlorinated phenyl group and a carboxylic acid group .


Chemical Reactions Analysis

In the central nervous system, 4-Chlorokynurenine is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase .


Physical And Chemical Properties Analysis

The average mass of 4-Chlorokynurenine is 242.659 Da . It has a mono-isotopic mass of 242.045822 Da .

properties

IUPAC Name

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHZNDJQSRKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997196
Record name 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorokynurenine

CAS RN

75802-84-5
Record name α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75802-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorokynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
480
Citations
HQ Wu, SC Lee, R Schwarcz - European journal of pharmacology, 2000 - Elsevier
… 4-chlorokynurenine has been shown to be enzymatically transaminated to the selective glycine B receptor antagonist 7-chlorokynurenate. Since 4-chlorokynurenine… 4-chlorokynurenine …
Number of citations: 62 www.sciencedirect.com
P Zanos, SC Piantadosi, HQ Wu, HJ Pribut… - … of Pharmacology and …, 2015 - ASPET
… on the GluN1 subunit, by the selective full antagonist 7-chloro-kynurenic acid (7-Cl-KYNA), delivered by systemic administration of its brain-penetrant prodrug 4-chlorokynurenine (4-Cl-…
Number of citations: 104 jpet.aspetjournals.org
LT Park, B Kadriu, TD Gould, P Zanos… - International Journal …, 2020 - academic.oup.com
Background Ketamine has rapid-acting antidepressant effects but is associated with psychotomimetic and other adverse effects. A 7-chlorokynurenic acid is a potent and specific glycine …
Number of citations: 45 academic.oup.com
M Hokari, HQ Wu, R Schwarcz, QR Smith - Neuroreport, 1996 - journals.lww.com
… We examined whether these compounds could be delivered to brain through their respective precursors, L-4-chlorokynurenine (4-Cl-KYN) and L-4, 6-dichlorokynurenine (4, 6-Cl 2-KYN…
Number of citations: 95 journals.lww.com
W Patel, L Rimmer, M Smith, L Moss… - Molecular …, 2020 - ACS Publications
… Cells were exposed 100 nM E3S in the presence of the concentrations of l-4-chlorokynurenine (4-Cl-KYN) or 7-chlorokynurenic acid (7-Cl-KYNA) indicated. Uptake of (C) [ 14 C]-4-Cl-…
Number of citations: 10 pubs.acs.org
H Luhavaya, R Sigrist, JR Chekan… - Angewandte Chemie …, 2019 - Wiley Online Library
l‐4‐Chlorokynurenine (l‐4‐Cl‐Kyn) is a neuropharmaceutical drug candidate that is in development for the treatment of major depressive disorder. Recently, this amino acid was …
Number of citations: 36 onlinelibrary.wiley.com
TL Yaksh, R Schwarcz, HR Snodgrass - The journal of pain, 2017 - Elsevier
… Upon systemic administration in rats, the prodrug L-4-chlorokynurenine (4-Cl-KYN; AV-101; VistaGen Therapeutics, Inc, South San Francisco, CA) is rapidly absorbed, actively …
Number of citations: 25 www.sciencedirect.com
HQ Wu, SC Lee, HE Scharfman, R Schwarcz - Experimental neurology, 2002 - Elsevier
… acid (7-Cl-KYNA), which does not readily enter the brain after peripheral administration, can be produced in situ by enzymatic transamination of its precursor L-4-chlorokynurenine (4-Cl-…
Number of citations: 43 www.sciencedirect.com
VA Alferova, MV Shuvalov, TA Suchkova, GV Proskurin… - Amino acids, 2018 - Springer
… Whereas fluorescence of 4-chlorokynurenine was not reported before, we synthesized the racemic compound and studied its emission in various solvents. Next, we prepared …
Number of citations: 9 link.springer.com
M Wallace, A White, KA Grako, R Lane… - … journal of pain, 2017 - degruyter.com
… Systemic administration of 4-chlorokynurenine prevents quinolinate neurotoxicity in the rat hippocampus. Eur J Pharmacol 2000;390:267–74 https://www.ncbi.nlm.nih.gov/pubmed/…
Number of citations: 25 www.degruyter.com

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